

The Dawn of a Vitamer: A Technical History of Methylcobalamin's Discovery

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A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal discovery and history of **methylcobalamin**, a crucial B12 vitamer. This document details the scientific journey from the initial isolation of vitamin B12 to the identification and characterization of its biologically active methyl derivative.

Introduction

The story of vitamin B12 is a testament to the relentless pursuit of scientific understanding, culminating in the discovery of a family of cobalt-containing compounds essential for human health. While the anti-pernicious anemia factor, cyanocobalamin, was first isolated in 1948, it was later understood to be a stable artifact of the isolation process. The true biologically active forms within the body are its coenzyme derivatives. Among these, **methylcobalamin** (MeCbl) holds a paramount role, particularly in the crucial methylation reactions necessary for life. This technical guide provides an in-depth exploration of the discovery and history of **methylcobalamin**, focusing on the key experiments, methodologies, and quantitative data that established its significance as a vital B12 vitamer.

From "Extrinsic Factor" to Crystalline Vitamin B12: A Prelude

The journey to **methylcobalamin** began with the broader quest to understand and treat pernicious anemia. In the 1920s, physicians George Minot and William Murphy demonstrated



that a diet rich in raw liver could effectively treat this otherwise fatal disease, hinting at an "extrinsic factor" present in food. This spurred a decades-long effort to isolate this factor.

In 1948, two independent groups, Karl Folkers and his team at Merck in the United States and E. Lester Smith and his group at Glaxo in the United Kingdom, almost simultaneously announced the isolation of the anti-pernicious anemia factor in a crystalline form, which they named vitamin B12. This bright red, cobalt-containing compound was initially isolated as cyanocobalamin due to the use of cyanide during the purification process, which stabilized the molecule. The groundbreaking work on the complex structure of vitamin B12 was later accomplished by Dorothy Hodgkin, for which she was awarded the Nobel Prize in Chemistry in 1964.

The Unveiling of the Coenzyme Forms

The isolation of cyanocobalamin was a monumental achievement, but it soon became apparent that it was not the form in which the vitamin functioned within the body's enzymes. In the late 1950s, Horace A. Barker and his colleagues at the University of California, Berkeley, were investigating the metabolism of the bacterium Clostridium tetanomorphum. Their work led to the isolation of the first known coenzyme form of vitamin B12, adenosylcobalamin (then called coenzyme B12). This discovery was a paradigm shift, revealing that vitamin B12 acted as a carrier of a reactive adenosyl group in enzymatic reactions. This opened the door to the search for other coenzyme forms of this versatile vitamin.

The Emergence of Methylcobalamin: A New Vitamer is Found

The trail leading to the discovery of **methylcobalamin** as a naturally occurring and biologically significant vitamer was paved by studies on methionine biosynthesis. It was known that the synthesis of the essential amino acid methionine from homocysteine required a methyl group donor and was dependent on vitamin B12.

The First Isolation from a Natural Source

The definitive evidence for the natural occurrence of **methylcobalamin** came in 1964 from the work of K. Lindstrand at the University of Lund, Sweden. In a landmark paper published in Nature, Lindstrand reported the isolation of a new vitamin B12 analogue from calf liver, which



was identified as **methylcobalamin**.[1][2] This was the first time that **methylcobalamin** was isolated from a natural source, confirming it was not just a synthetic curiosity but a genuine biological molecule. A more detailed account of the isolation procedure was published by Lindstrand in Acta Chemica Scandinavica in 1965.[3]

Early Synthesis and Enzymatic Activity

Prior to its isolation from natural sources, **methylcobalamin** had been prepared by partial synthesis.[4] Its biological significance was hinted at by the work of Guest and colleagues, who demonstrated that synthetic **methylcobalamin** was active in the enzymatic synthesis of methionine in extracts of an Escherichia coli mutant.[4] This provided a crucial link between this specific chemical form of vitamin B12 and a fundamental metabolic pathway.

Key Experimental Protocols: Unraveling the Discovery

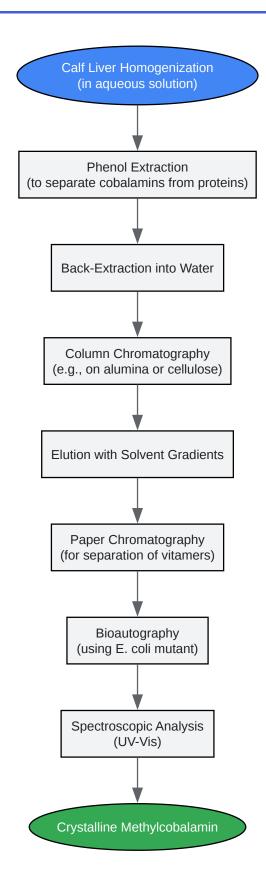
The identification of **methylcobalamin** relied on a combination of meticulous extraction procedures, chromatographic separation techniques, and sensitive detection methods available in the mid-20th century.

Isolation and Purification of Methylcobalamin from Calf Liver (Lindstrand, 1964 & 1965)

While the full, detailed protocols from Lindstrand's original papers are not readily available in modern databases, a reconstruction of the likely methodology based on the available information and common techniques of the era is presented below.

Experimental Workflow for the Isolation of Methylcobalamin





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Caption: A diagram illustrating the probable workflow for the initial isolation and purification of **methylcobalamin** from natural sources.

Methodology Details:

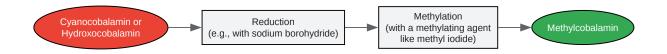
- Extraction: The initial step likely involved homogenizing fresh calf liver in an aqueous buffer. To separate the cobalamins from the vast excess of proteins, a phenol extraction was a common method. The cobalamins would partition into the phenol layer, which could then be separated from the aqueous phase containing the denatured proteins. The cobalamins were then back-extracted into an aqueous phase.
- Column Chromatography: The aqueous extract containing a mixture of cobalamins was then subjected to column chromatography for initial purification and separation. Adsorbents like alumina or cellulose were commonly used. Different cobalamins would be eluted using a gradient of solvents, allowing for the separation of different vitamers based on their polarity.
- Paper Chromatography: This was a crucial technique for the fine separation of the different B12 vitamers. The partially purified cobalamin fractions were spotted onto paper strips, and a solvent system was allowed to travel up the paper by capillary action. Different cobalamins would migrate at different rates, resulting in their separation into distinct bands.
- Detection and Identification:
 - Bioautography: A highly sensitive and specific method used at the time was bioautography. After separation by paper chromatography, the paper was laid on a culture medium seeded with a mutant strain of Escherichia coli that required vitamin B12 for growth.[1][5]
 [6] The areas on the chromatogram containing biologically active B12 vitamers would support the growth of the bacteria, creating visible zones of growth. This allowed for the identification of the active compounds.
 - Spectroscopic Analysis: Once isolated, the compound was subjected to ultraviolet-visible (UV-Vis) spectroscopy. The absorption spectrum of the isolated compound was compared with that of synthetically prepared **methylcobalamin** to confirm its identity.

Early Synthetic Methods for Methylcobalamin



Several methods for the chemical synthesis of **methylcobalamin** were developed, which were crucial for confirming the structure of the naturally isolated compound and for producing standards for comparison. One common method involved the reduction of cyanocobalamin or hydroxocobalamin, followed by methylation.

General Synthesis Scheme for **Methylcobalamin**



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Caption: A simplified diagram showing a common synthetic route to **methylcobalamin** from other cobalamin forms.

Quantitative Data from Early Studies

Obtaining precise quantitative data from the initial isolation of a novel compound from a complex biological matrix was a significant challenge with the techniques available in the 1960s. While specific yield percentages from Lindstrand's original work are not readily available, the focus of these early studies was primarily on the successful isolation and identification of the new vitamer.

Modern analytical techniques, however, have allowed for the precise quantification of **methylcobalamin** in various biological samples. For instance, a study on the characterization of **methylcobalamin** from Spirulina platensis using modern methods reported a concentration of $38.5 \pm 2 \mu$ g/100 g of dry biomass by microbiological assay and $35.7 \pm 2 \mu$ g/100 g by chemiluminescence assay.[7] These later studies highlight the advancements in analytical capabilities since the initial discovery.

A more recent study on a revised "mild" extraction procedure for liver tissue reported the following composition of cobalamins in rat liver: 35% **methylcobalamin**, 37% adenosylcobalamin, 15% hydroxocobalamin, and 13% cyanocobalamin.[8][9][10] This suggests that **methylcobalamin** is a major vitamer in the liver, a fact that may have been underestimated in earlier studies due to harsher extraction methods that could lead to its degradation.[8][9][10]



Table 1: Comparison of Cobalamin Forms in Rat Liver using a "Mild" Extraction Protocol

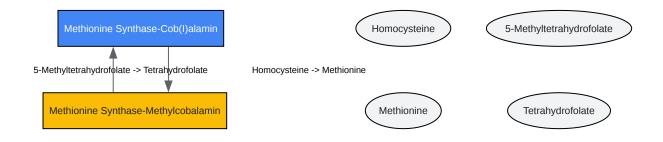
Cobalamin Vitamer	Percentage of Total Cobalamin
Methylcobalamin	35%
Adenosylcobalamin	37%
Hydroxocobalamin	15%
Cyanocobalamin	13%

Source: Adapted from Fedosov et al. (2023).[8][9][10]

The Role of Methylcobalamin in the Methionine Synthase Pathway

The discovery of **methylcobalamin** was intrinsically linked to its role as a coenzyme for methionine synthase (also known as 5-methyltetrahydrofolate-homocysteine methyltransferase). This enzyme catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, producing methionine and tetrahydrofolate. This reaction is vital for the synthesis of an essential amino acid and for the regeneration of the active form of folate.

The Methionine Synthase Cycle



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Caption: A diagram of the methionine synthase cycle, highlighting the central role of **methylcobalamin** in methyl group transfer.



In this cycle, the cobalt atom of the cobalamin cofactor cycles between the +1 (cob(I)alamin) and +3 (**methylcobalamin**) oxidation states. The highly nucleophilic cob(I)alamin abstracts a methyl group from 5-methyltetrahydrofolate to form **methylcobalamin**. The methyl group is then transferred from **methylcobalamin** to homocysteine to generate methionine, regenerating the cob(I)alamin form of the enzyme.

Conclusion

The discovery of **methylcobalamin** as a naturally occurring and biologically active vitamer of vitamin B12 was a pivotal moment in our understanding of one-carbon metabolism. The meticulous work of researchers like K. Lindstrand, building upon the foundational discoveries of the broader vitamin B12 field, unveiled a new layer of complexity and elegance in the biochemical roles of this essential nutrient. The early experimental techniques, though lacking the sophistication of modern methods, were instrumental in isolating and identifying this crucial coenzyme. This historical journey from the treatment of pernicious anemia to the elucidation of specific enzymatic mechanisms underscores the importance of fundamental research in driving advances in nutrition, biochemistry, and medicine. The knowledge of **methylcobalamin**'s unique functions continues to inform research into various health conditions and the development of targeted nutritional and therapeutic strategies.

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